molecular formula C15H12N2O B1316373 1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde CAS No. 928708-60-5

1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde

Cat. No.: B1316373
CAS No.: 928708-60-5
M. Wt: 236.27 g/mol
InChI Key: IZVHSPWRENAINT-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde is an organic compound that features a pyridine ring attached to an indole moiety via a methylene bridge, with an aldehyde functional group at the 3-position of the indole ring

Scientific Research Applications

1-(Pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their structure and target. Some pyridine derivatives have been found to inhibit receptor tyrosine kinase, showing anticancer activity against lung cancer .

Safety and Hazards

The safety and hazards associated with these compounds can also vary. Some pyridine derivatives are classified as flammable liquids and can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions in the research of pyridine and indole derivatives are promising. They are expected to continue playing a significant role in drug discovery due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the indole ring.

    Introduction of the Aldehyde Group: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic substitution on the indole ring using halogens or nitro groups under acidic conditions.

Major Products Formed

    Oxidation: 1-(Pyridin-3-ylmethyl)-1H-indole-3-carboxylic acid.

    Reduction: 1-(Pyridin-3-ylmethyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the substituent used.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-ylmethyl)-1H-indole-3-carbaldehyde: Similar structure but with the pyridine ring attached at the 2-position.

    1-(Pyridin-4-ylmethyl)-1H-indole-3-carbaldehyde: Similar structure but with the pyridine ring attached at the 4-position.

    1-(Pyridin-3-ylmethyl)-1H-indole-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position of the indole ring.

Uniqueness

1-(Pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde is unique due to the specific positioning of the pyridine and aldehyde groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-11-13-10-17(9-12-4-3-7-16-8-12)15-6-2-1-5-14(13)15/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVHSPWRENAINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CN=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570962
Record name 1-[(Pyridin-3-yl)methyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928708-60-5
Record name 1-[(Pyridin-3-yl)methyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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